(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family, characterized by a fused structure of a benzene ring and a pyrazole ring. This compound features a methyl group and a methanol group attached to the indazole core, which contributes to its unique properties and potential biological activities. Indazole derivatives have garnered attention in medicinal chemistry due to their diverse therapeutic applications, including anti-cancer and anti-inflammatory effects .
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It is often synthesized in laboratory settings for research purposes or produced on an industrial scale for pharmaceutical applications.
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is classified as a heterocyclic organic compound. Its structure includes nitrogen atoms within the ring system, making it part of the broader category of nitrogen-containing heterocycles. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol typically involves several key steps:
The reaction conditions typically involve:
The molecular structure of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol can be represented by its IUPAC name and simplified molecular-input line-entry system notation:
The molecular formula is , with a molecular weight of approximately 194.28 g/mol. The compound exhibits specific stereochemical properties due to its tetrahydrofuran-like structure.
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions tailored to achieve desired transformations while minimizing side products.
The mechanism of action for (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol involves its interaction with various biological targets:
Studies indicate that indazole derivatives exhibit varying degrees of biological activity based on their structural modifications and functional groups present.
The physical properties of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol include:
Chemical properties include:
(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol has several potential applications in scientific research:
This compound's unique structure and properties make it an area of interest for ongoing research in pharmacology and organic synthesis.
The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol (CAS 82071-77-0, MW 152.19, C₈H₁₂N₂O) relies on strategic functionalization of the tetrahydroindazole core. A primary route involves cyclohexanone derivatives as key precursors. One documented approach starts with N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which undergo ring closure with hydrazine hydrate to form the tetrahydroindazole scaffold [1]. This method contrasts with reactions using phenylhydrazine, which yield hydrazones instead of the desired indazole cyclization product [1].
Advanced pathways leverage Knorr-type reactions or catalytic hydrogenation of aromatic indazoles. For instance, fully aromatic 2H-indazol-3-ylmethanol derivatives can be hydrogenated under high-pressure Pd/C catalysis to saturate the 4,5,6,7-positions while preserving the hydroxymethyl group (–CH₂OH) and avoiding N-methylation [4]. Post-cyclization, the 3-hydroxymethyl functionality is introduced via:
Regioselectivity challenges arise due to the tautomeric equilibrium between 1H- and 2H-indazole forms. N-methylation specifically targets the 1-nitrogen (pyrazole-type nitrogen) using iodomethane/K₂CO₃ in DMF at 60°C, achieving >90% selectivity for the 2-methyl isomer [7]. This selectivity is attributed to steric hindrance at N2 and the higher nucleophilicity of N1 [4].
For 3-hydroxymethyl installation, two optimized reduction protocols exist:
Critical to avoiding over-reduction is stoichiometric control (1.0 equiv DIBAL-H) and temperature maintenance below −70°C. Post-reduction, purification via flash chromatography (SiO₂, EtOAc/hexane) delivers >99% purity [3] [8].
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Step | Regioselectivity | Yield | Limitations |
---|---|---|---|---|
Cyclohexanone cyclization | Hydrazine hydrate ring closure | Moderate (∼75%) | 60–65% | Requires substituted precursors |
Aromatic hydrogenation | Pd/C-catalyzed saturation (50 psi H₂) | High (>95%) | 80% | Catalyst cost |
Carboxylate reduction | LiAlH₄ reduction at 0°C | N/A | 78% | Moisture sensitivity |
Transitioning from batch to continuous flow systems resolves exotherm control in methylation and reduction steps. Key optimizations include:
At pilot scale (50 kg/batch), crystallization optimization boosts recovery:
Solvent sustainability is addressed via:
Catalytic innovations include:
Table 2: Green Solvent Performance Metrics
Solvent System | Process Step | PMI | Recyclability | E-Factor |
---|---|---|---|---|
2-MeTHF | Reduction/Extraction | 3.2 | 85% | 18 |
Water-Ethanol | Cyclization | 1.8 | None | 8 |
CPME | Methylation | 4.1 | 90% | 22 |
Process Mass Intensity
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4